![molecular formula C8H12N4O3S B3726323 [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid](/img/structure/B3726323.png)
[2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid
Overview
Description
[2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid, also known as ETAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
[2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid has been found to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid has been found to modulate the levels of various neurotransmitters in the brain, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid for lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid. For example, further studies could investigate its potential use as a herbicide or as a treatment for various diseases, such as cancer. Additionally, future studies could investigate the mechanism of action of [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid in more detail, which could lead to the development of more effective treatments for various conditions. Finally, future studies could investigate the potential use of [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid in combination with other drugs or therapies, which could lead to synergistic effects and improved outcomes.
Scientific Research Applications
[2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid has shown promising results in various scientific research applications. It has been studied for its potential use as a herbicide, as well as for its antibacterial and antifungal properties. Additionally, [2-(ethylamino)-6H-1,3,4-thiadiazin-5-yl](methoxyimino)acetic acid has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(2E)-2-(2-ethylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)-2-methoxyiminoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-9-8-11-10-5(4-16-8)6(7(13)14)12-15-2/h3-4H2,1-2H3,(H,9,11)(H,13,14)/b12-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXISCYMBJUSMV-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NN=C(CS1)C(=NOC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1NN=C(CS1)/C(=N\OC)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(2-ethylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)-2-methoxyiminoacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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